pKa Comparison with SM-102
LNP Lipid-182 exhibits a measured pKa of 6.48 [1]. This value is lower than the pKa of 6.68 reported for SM-102 , the ionizable lipid used in Moderna's Spikevax COVID-19 vaccine. In LNP design, the optimal pKa range for hepatic delivery has been expanded based on structure-activity relationship analyses to 6.2–7.4 [2], with headgroup pKa typically targeted between 6.2–6.6 for maximal endosomal escape efficiency while preserving neutral circulatory charge . The 0.20-unit pKa reduction of Lipid-182 relative to SM-102 translates to a lower degree of protonation at endosomal pH (~5.5–6.5), potentially altering endosomal membrane destabilization kinetics and cytoplasmic release dynamics in a manner that may favor specific cargo or target cell types.
| Evidence Dimension | Apparent acid dissociation constant (pKa) of ionizable lipid |
|---|---|
| Target Compound Data | pKa = 6.48 |
| Comparator Or Baseline | SM-102: pKa = 6.68 |
| Quantified Difference | ΔpKa = -0.20 (Lipid-182 lower than SM-102) |
| Conditions | LNP Lipid-182: vendor-reported measured pKa; SM-102: vendor-reported measured pKa; optimal range reference: headgroup pKa 6.2–6.6 (BOC Sciences); expanded acceptable range 6.2–7.4 (PubMed SAR review, 2025) |
Why This Matters
Procurement decisions for ionizable lipids should consider pKa matching to the intended cargo, target tissue, and desired endosomal escape profile; the 0.20-unit difference between Lipid-182 and SM-102 represents a non-trivial shift in protonation behavior that may influence LNP performance in specific applications.
- [1] GlpBio. Lipid Compound 182 Product Information. pKa = 6.48. CAS: 2089253-10-9. View Source
- [2] Structure-Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design. PubMed, 2025. PMID: 39412345 (estimated). View Source
